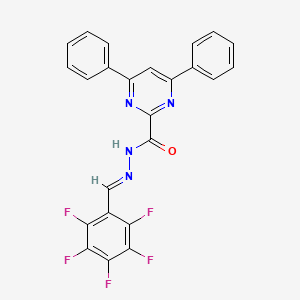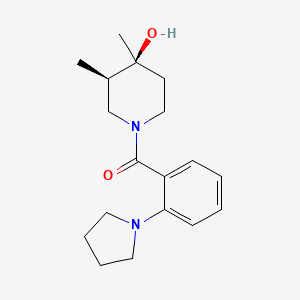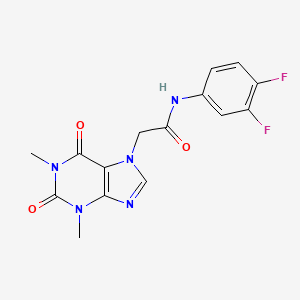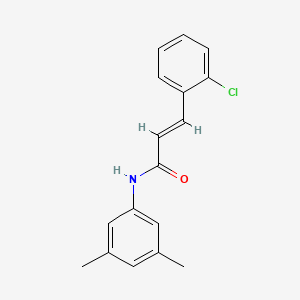![molecular formula C19H27N3O2 B5548232 2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule likely belongs to a class of compounds known for their intricate synthesis and diverse biological activities. Compounds with similar structures, such as dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, have been extensively studied for their medicinal applications, showcasing the significance of such structures in drug discovery and pharmaceutical chemistry (Borah, Dwivedi, & Chowhan, 2021).
Synthesis Analysis
The synthesis of compounds like the one mentioned often involves complex reactions, such as [2+1]-type cyclopropanation reactions, which are crucial for introducing cyclopropyl groups into molecules (Kamimura, 2014). These methods highlight the synthetic routes that enable the creation of the cyclopropylmethyl moiety, a common structural feature in biologically active compounds.
Molecular Structure Analysis
Understanding the molecular structure is critical for predicting the behavior of chemical compounds. Studies on related molecules, such as Pd(II), Pd(III), and Pd(IV) cyclometallated compounds, provide insights into how certain structural elements can influence the chemical and physical properties of these compounds (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The reactivity of the compound can be understood by exploring similar molecules, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which serve as privileged scaffolds in the synthesis of heterocycles (Gomaa & Ali, 2020). These studies demonstrate the compound's potential to undergo various chemical reactions, leading to a wide range of heterocyclic compounds.
Physical Properties Analysis
Investigating the physical properties of compounds with similar structures, such as 1-methylcyclopropene, can provide insights into their stability, reactivity, and suitability for specific applications (Blankenship & Dole, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards different nucleophiles and electrophiles, can be gleaned from research on related compounds. For instance, the chemistry of diazocarbonyl compounds offers insights into intramolecular reactions that could be relevant for understanding the chemical behavior of the target molecule (Burke & Grieco, 1980).
科学的研究の応用
Synthesis Techniques
The synthesis of diazaspiro[5.5]undecane derivatives has been achieved through various innovative methods, highlighting the versatility and adaptability of these compounds in chemical synthesis. For instance, Parameswarappa and Pigge (2011) described a straightforward approach to construct 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, demonstrating the compound's ease of synthesis and potential for further functionalization (Parameswarappa & Pigge, 2011). Similarly, Islam et al. (2017) developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives through a cascade cyclization process, further emphasizing the structural diversity and synthetic accessibility of these compounds (Islam et al., 2017).
Chemical Properties and Applications
Diazaspiro[5.5]undecane derivatives are recognized for their broad range of pharmaceutical and biological activities, attributed to their nitrogen-containing spiro-heterocycle structure. This structure is a key synthetic motif present in various naturally occurring molecules, suggesting potential applications in drug discovery and medicinal chemistry. Research by Aggarwal et al. (2014) on the synthesis of nitrogen-containing spiro heterocycles via a catalyst-free [5 + 1] double Michael addition reaction highlights the compound's efficiency and potential in pharmaceutical development (Aggarwal, Vij, & Khurana, 2014).
特性
IUPAC Name |
2-(cyclopropylmethyl)-8-(2-methyl-1H-pyrrole-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-16(6-9-20-14)18(24)21-10-2-7-19(12-21)8-5-17(23)22(13-19)11-15-3-4-15/h6,9,15,20H,2-5,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSWMHVMYJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)


![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)


![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
